N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O/c23-22(24,25)17-5-3-4-16(12-17)21(30)27-14-18-13-20(15-8-10-26-11-9-15)29(28-18)19-6-1-2-7-19/h3-5,8-13,19H,1-2,6-7,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTUFVHCORKGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide, identified by its CAS number 1421476-13-2, is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The structural components include:
- A cyclopentyl group
- A pyridinyl moiety
- A pyrazole ring
- A trifluoromethylbenzamide group
These structural features are pivotal in determining the biological activity of the compound.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable diketones or β-keto esters.
- Introduction of the Pyridinyl Group : Coupling reactions, such as Suzuki or Heck reactions, are employed to attach the pyridinyl group to the pyrazole ring.
- Attachment of Cyclopentyl Group : Alkylation or acylation reactions facilitate this step.
- Formation of the Benzamide Linkage : The final step involves reacting the intermediate with trifluoromethylbenzoyl chloride to form the desired benzamide .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related pyrazole derivatives against various pathogens. For instance, compounds containing similar structural motifs have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may exhibit comparable efficacy.
Anti-inflammatory Activity
The compound's structural similarity to known COX inhibitors indicates potential anti-inflammatory properties. Research on sulfonamide-containing pyrazole derivatives has demonstrated their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and infection pathways.
- Receptor Modulation : It could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
| Study | Compound | Biological Activity | IC50/IC90 Values |
|---|---|---|---|
| 6a, 6e | Anti-tubercular | 1.35 - 2.18 μM | |
| SC-236 | COX inhibition | Not specified | |
| Celecoxib | COX inhibition | Not specified |
These findings underscore the potential therapeutic applications of this class of compounds.
Scientific Research Applications
The compound has demonstrated promising biological activities, particularly in anticancer research. Its structural features suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide exhibits significant anticancer activity. The following table summarizes the findings from recent research:
| Study | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 5.85 | Inhibition of cell proliferation |
| Study 2 | A549 (Lung Cancer) | 3.0 | Induction of apoptosis |
| Study 3 | T47D (Breast Cancer) | 22.54 | Multikinase inhibition |
Study 1: In Vitro Antiproliferative Effects
In a controlled laboratory setting, this compound was tested against various human cancer cell lines. The results indicated:
- Significant growth inhibition in MCF-7 and A549 cells.
- Increased caspase activity, suggesting activation of apoptosis pathways.
Study 2: In Vivo Efficacy
Another study assessed the in vivo efficacy of this compound using xenograft models of breast cancer. The results demonstrated a notable reduction in tumor size compared to control groups, reinforcing its potential as an effective therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction yields be improved?
The synthesis typically involves multi-step protocols, including cyclocondensation, coupling reactions, and functional group modifications. Key steps include:
- Halogenation and coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the pyridinyl group .
- Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilic substitution at the pyrazole C-3 position .
- Temperature control : Maintaining 80–100°C during benzamide formation minimizes side reactions .
Yield improvement strategies include Design of Experiments (DoE) to optimize reagent ratios and reaction times, as demonstrated in flow-chemistry protocols for analogous compounds .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR resolves structural ambiguities, particularly for the cyclopentyl and trifluoromethyl groups. ¹⁹F NMR confirms trifluoromethyl integrity .
- Mass spectrometry (HRMS) : Validates molecular weight (expected ~480–500 g/mol) and detects impurities .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
Q. How can researchers screen this compound for initial biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates to test inhibition of kinases or proteases linked to the pyrazole scaffold’s known targets (e.g., MAPK pathways) .
- Cellular viability assays : Employ MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding studies : Surface Plasmon Resonance (SPR) quantifies affinity for receptors like GPCRs .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The pyrazole C-3 methyl group’s electron-withdrawing effect activates the adjacent methylene bridge for nucleophilic attack.
- Kinetic studies : Pseudo-first-order kinetics under basic conditions (e.g., K₂CO₃ in DMF) reveal rate dependence on leaving group ability .
- DFT calculations : Predict transition-state stabilization by the trifluoromethyl group’s inductive effect, reducing activation energy by ~15% compared to non-fluorinated analogs .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Core modifications : Replace cyclopentyl with bulkier groups (e.g., cyclohexyl) to enhance hydrophobic interactions, as seen in analogs with 10-fold higher kinase inhibition .
- Substituent effects : Introducing electron-donating groups (e.g., -OCH₃) on the benzamide ring improves metabolic stability .
- Bioisosteric replacement : Substitute pyridinyl with pyrimidinyl to modulate solubility without losing target affinity .
Q. What computational tools are suitable for predicting binding modes with biological targets?
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic interference : Test for CYP450-mediated degradation using liver microsomes, which may explain potency drops in certain models .
- Batch analysis : Compare impurity profiles (e.g., residual Pd in synthetic batches) via ICP-MS, as metal contaminants can skew results .
Methodological Considerations
Q. What strategies mitigate byproduct formation during scale-up?
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 1–9) for 24h and analyze degradation via LC-MS. The trifluoromethyl group enhances stability at pH 7.4 .
- Plasma stability : Exposure to human plasma (37°C, 1h) followed by protein precipitation and HPLC quantifies esterase susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
